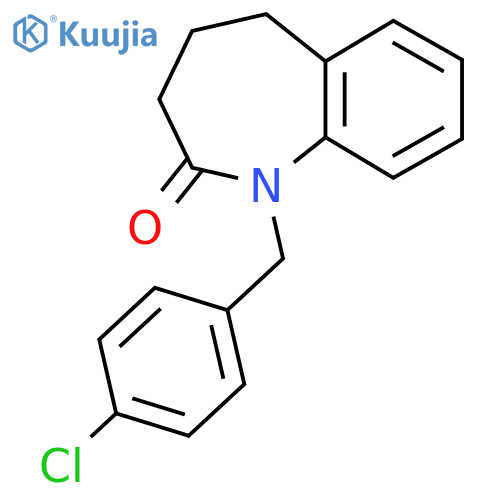Cas no 303988-04-7 (1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one)

303988-04-7 structure
商品名:1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
CAS番号:303988-04-7
MF:C17H16ClNO
メガワット:285.768043518066
CID:5015390
1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
- MLS000326748
- HMS2302G09
- SMR000179310
- 1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
- インチ: 1S/C17H16ClNO/c18-15-10-8-13(9-11-15)12-19-16-6-2-1-4-14(16)5-3-7-17(19)20/h1-2,4,6,8-11H,3,5,7,12H2
- InChIKey: WFNCZRYIFSOFEU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)CN1C(CCCC2C=CC=CC1=2)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 338
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 20.3
1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 11N-588S-5MG |
1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |
303988-04-7 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 11N-588S-100MG |
1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |
303988-04-7 | >90% | 100mg |
£110.00 | 2025-02-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662772-5mg |
1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one |
303988-04-7 | 98% | 5mg |
¥617.00 | 2024-08-02 | |
| Key Organics Ltd | 11N-588S-10MG |
1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |
303988-04-7 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 11N-588S-50MG |
1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |
303988-04-7 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662772-1mg |
1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one |
303988-04-7 | 98% | 1mg |
¥428.00 | 2024-08-02 | |
| Key Organics Ltd | 11N-588S-1MG |
1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |
303988-04-7 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662772-10mg |
1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one |
303988-04-7 | 98% | 10mg |
¥800.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662772-2mg |
1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one |
303988-04-7 | 98% | 2mg |
¥578.00 | 2024-08-02 |
1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 関連文献
-
3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
303988-04-7 (1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one) 関連製品
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
